molecular formula C26H20ClFN4O2 B2405078 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 1189711-25-8

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B2405078
CAS No.: 1189711-25-8
M. Wt: 474.92
InChI Key: YMDJSUGLPBFAGJ-UHFFFAOYSA-N
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Description

2-(3-Benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a heterocyclic compound featuring a pyrimido[5,4-b]indole core. Key structural elements include:

  • A 3-benzyl substituent on the pyrimidoindole scaffold, which may enhance lipophilicity and receptor binding .
  • An N-(3-chloro-4-fluorophenyl)acetamide side chain, which contributes to target selectivity and pharmacokinetic properties .

Its design aligns with trends in kinase inhibitor development, where pyrimidoindole cores are utilized for their planar aromaticity and hydrogen-bonding capabilities .

Properties

IUPAC Name

2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-chloro-4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN4O2/c1-16-7-10-22-19(11-16)24-25(26(34)31(15-29-24)13-17-5-3-2-4-6-17)32(22)14-23(33)30-18-8-9-21(28)20(27)12-18/h2-12,15H,13-14H2,1H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDJSUGLPBFAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC(=C(C=C5)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the benzyl and methyl groups. The final step involves the acylation of the core with N-(3-chloro-4-fluorophenyl)acetamide under controlled conditions, such as the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and adjusting reaction parameters would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of analogs with different substituents.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: It may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.

    Industry: Its unique chemical properties could be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

8-Methyl vs. 8-Fluoro Substituents

The target compound’s 8-methyl group distinguishes it from 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide (). Key differences include:

  • Steric Effects : The methyl group may impose greater steric hindrance, altering binding pocket interactions compared to the smaller fluorine atom .

Benzyl Substituent Modifications

  • 3-(2-Chlorobenzyl) Analog (): Replacing the benzyl group with a 2-chlorobenzyl moiety introduces additional halogen interactions. This modification could enhance binding affinity to hydrophobic pockets but may increase molecular weight (MW: ~495 g/mol vs. target compound’s ~470 g/mol estimated) .

Acetamide Side Chain Variations

Aryl Group Comparisons

  • N-(3-Chloro-4-fluorophenyl) vs. N-(3-Chloro-4-methylphenyl) (): The target’s chloro-fluorophenyl group offers a balance of electronegativity and lipophilicity, whereas the methylphenyl analog may prioritize hydrophobic interactions. Fluorine’s electron-withdrawing effects could improve solubility or modulate pKa .
  • N-(2-Fluorophenyl) Analog (): The ortho-fluorine position may induce steric strain, reducing conformational flexibility compared to the target’s para-fluoro substituent .

Core Scaffold Differences

Compounds in share the N-(3-chloro-4-fluorophenyl)acetamide side chain but employ an imidazo[4,5-b]pyridine core instead of pyrimidoindole. Key implications:

  • Planarity and Binding : Pyrimidoindole’s fused bicyclic system may provide better π-π stacking with aromatic residues in enzymatic targets compared to imidazo-pyridine .
  • Synthetic Complexity : Imidazo-pyridine derivatives in require multi-step synthesis with TFA and DCM, whereas pyrimidoindoles () may utilize simpler condensation routes .

Data Table: Structural and Functional Comparison

Compound Feature Target Compound Compound Compound Compound
Core Structure Pyrimido[5,4-b]indole Pyrimido[5,4-b]indole Pyrimido[5,4-b]indole Imidazo[4,5-b]pyridine
8-Position Substituent Methyl Fluoro Methyl N/A
Benzyl Group 3-Benzyl 3-Benzyl 3-(2-Chlorobenzyl) N/A
Acetamide Aryl Group 3-Chloro-4-fluorophenyl 3-Chloro-4-methylphenyl 2-Fluorophenyl 3-Chloro-4-fluorophenyl
Molecular Weight (Est.) ~470 g/mol ~485 g/mol ~495 g/mol ~401 g/mol (Example 410)
Potential Advantages Balanced lipophilicity, metabolic stability Enhanced electronic interactions Strong halogen bonding High solubility, simplified synthesis

Research Findings and Hypotheses

Substituent-Driven Activity : The 8-methyl group in the target compound may confer greater metabolic stability than 8-fluoro analogs (), aligning with trends in drug design where methyl groups reduce CYP450-mediated oxidation .

Aryl Group Selectivity : The 3-chloro-4-fluorophenyl moiety (shared with compounds) is recurrent in kinase inhibitors, suggesting its role in targeting ATP-binding pockets .

Core Scaffold Impact : Pyrimidoindole derivatives (, target) exhibit higher molecular weights than imidazo-pyridines (), which could influence bioavailability and blood-brain barrier penetration .

Biological Activity

The compound 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a complex organic molecule recognized for its potential biological activities. It features a pyrimidoindole structure, which is significant in medicinal chemistry due to its diverse therapeutic applications.

  • Molecular Formula : C27H23ClFN4O
  • Molecular Weight : Approximately 474.92 g/mol
  • Structure : The compound integrates an indole structure with a pyrimidoindole system, enhancing its interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antiproliferative Activity : Studies have shown that derivatives of this compound can effectively suppress cell proliferation by inhibiting key proteins involved in cell cycle regulation, such as CDK2 and EGFR. For instance, certain derivatives demonstrated GI50 values ranging from 0.95 µM to 1.50 µM against cancer cell lines .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, evidenced by increased levels of apoptotic markers such as Caspases 3, 8, and 9. In particular, derivatives like compound 5e increased active caspase levels significantly compared to controls .
  • Anti-inflammatory Effects : Interaction studies suggest that the compound may modulate inflammatory pathways by binding to specific receptors or enzymes, leading to reduced inflammation .

The mechanism of action for this compound likely involves:

  • Target Binding : The unique structure allows it to bind to specific molecular targets such as enzymes and receptors involved in critical biological pathways.
  • Inhibition of Key Pathways : By inhibiting pathways like those regulated by EGFR and CDK2, the compound can effectively reduce tumor growth and promote apoptosis .

Data Table of Biological Activity

Activity TypeObservationsReference
AntiproliferativeGI50 values from 0.95 µM to 1.50 µM against cancer cell lines
Apoptosis InductionIncreased caspase levels (Caspase 3 by up to 10-fold)
Anti-inflammatoryModulates inflammatory responses through receptor binding

Case Studies

  • Study on Antiproliferative Effects : In a study evaluating various derivatives of the compound, significant antiproliferative effects were observed in breast cancer cell lines (MCF-7). The most potent derivatives were found to have IC50 values comparable to established drugs like erlotinib .
  • Apoptosis Mechanism Investigation : Another investigation focused on the activation of proteolytic caspases revealed that the tested compounds induced apoptosis through both intrinsic and extrinsic pathways, highlighting their potential as anticancer agents .

Q & A

Basic: What structural features of this compound are critical for its biological activity?

Answer:
The compound’s activity is attributed to its pyrimido[5,4-b]indole core, which enables π-π stacking with biological targets, and the acetamide group that facilitates hydrogen bonding. Substituents like the 3-benzyl and 3-chloro-4-fluorophenyl groups enhance lipophilicity and target specificity, respectively. For example, the chloro-fluorophenyl moiety improves binding to hydrophobic pockets in enzymes like kinases .

Advanced: How can synthesis yield be optimized for this compound, given its multi-step pathway?

Answer:
Optimization strategies include:

  • Step-specific catalysts : Use Pd-mediated cross-coupling in indole functionalization (yield improvement: ~15–20%) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the pyrimidine ring .
  • Purification : Gradient HPLC (C18 column, acetonitrile/water) resolves intermediates with >95% purity .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the pyrimidoindole core (e.g., δ 8.2–8.5 ppm for indole protons) .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 470–475) and detects impurities (<0.5% by area) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the benzyl-substituted indole .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

  • Assay standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for variability in IC50 measurements .
  • Structural analogs : Compare activity of derivatives (e.g., 4-methoxybenzyl vs. 4-fluorobenzyl) to isolate substituent effects .
  • Computational docking : Validate target engagement (e.g., MD simulations for kinase binding vs. off-target GPCRs) .

Advanced: What computational approaches predict this compound’s mechanism of action?

Answer:

  • Molecular docking : Autodock Vina identifies potential targets (e.g., EGFR kinase; binding energy < −9 kcal/mol) .
  • QSAR modeling : Correlates substituent electronegativity (e.g., Cl/F ratio) with antimicrobial potency (R² = 0.82) .
  • ADMET prediction : SwissADME estimates logP ~3.2, suggesting moderate blood-brain barrier penetration .

Basic: How does the compound’s stability vary under different pH conditions?

Answer:

  • Acidic conditions (pH 2–3) : The acetamide group hydrolyzes slowly (t₁/₂ > 24 hrs at 37°C).
  • Neutral/basic conditions (pH 7–9) : Pyrimidoindole core remains stable, but sulfanyl groups may oxidize .
    Stability assays: Monitor degradation via LC-MS at λ = 254 nm .

Advanced: What strategies are effective for synthesizing bioactive derivatives?

Answer:

  • Functional group interchange : Replace benzyl with propargyl groups via Sonogashira coupling to enhance solubility .
  • Heterocycle substitution : Introduce triazolo moieties at the indole N-position to modulate kinase selectivity .
  • Post-synthetic modifications : Thioacetamide alkylation with iodoacetamide derivatives improves cytotoxicity (IC50 reduction: 2–3×) .

Advanced: How to scale up synthesis without compromising purity?

Answer:

  • Continuous flow reactors : Reduce reaction time (from 48 hrs to 6 hrs) for indole-pyrimidine cyclization .
  • Catalyst recycling : Immobilize Pd catalysts on silica gel for Suzuki-Miyaura steps (reuse ≥5 cycles) .
  • In-line analytics : FTIR monitors reaction progress in real-time, minimizing byproducts .

Basic: What are the primary metabolic pathways inferred for this compound?

Answer:

  • Phase I metabolism : CYP3A4-mediated oxidation of the benzyl group (major metabolite: 4-hydroxybenzyl derivative) .
  • Phase II metabolism : Glucuronidation at the acetamide’s nitrogen, detected via hepatocyte incubation + LC-MS/MS .

Advanced: How to address low reproducibility in kinase inhibition assays?

Answer:

  • ATP concentration control : Standardize ATP at Km values (e.g., 100 µM for EGFR) to minimize variability .
  • Orthogonal assays : Combine radiometric (³²P-ATP) and fluorescence-based (ADP-Glo™) methods for cross-validation .
  • Crystallographic validation : Co-crystallize compound with kinase to confirm binding mode (resolution ≤2.0 Å) .

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